4-CHLORO-N'~5~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
4-chloro-N’-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a chloro substituent, and an isopropylbenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chloro-1-methyl-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
4-chloro-N’-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-isopropylbenzylidene)aniline
- 3-chloro-N’-(4-isopropylbenzylidene)benzohydrazide
- 4-chloro-N’-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide
Uniqueness
4-chloro-N’-(4-isopropylbenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of a pyrazole ring and the combination of chloro and isopropylbenzylidene substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17ClN4O |
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Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17ClN4O/c1-10(2)12-6-4-11(5-7-12)8-17-19-15(21)14-13(16)9-18-20(14)3/h4-10H,1-3H3,(H,19,21)/b17-8+ |
InChI Key |
UHDOSOWVAOKUIS-CAOOACKPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=NN2C)Cl |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=NN2C)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=NN2C)Cl |
Origin of Product |
United States |
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